molecular formula C23H25FN2O3S B2635177 7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892783-99-2

7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2635177
CAS No.: 892783-99-2
M. Wt: 428.52
InChI Key: JMPZKVDAFKABLO-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound’s antibacterial properties can be explored for developing new antibiotics or antimicrobial agents.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and other substituents. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Azepane Ring: This step may involve nucleophilic substitution reactions where the azepane ring is introduced to the quinoline core.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial enzymes. The fluoroquinolone core is known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

What sets 7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one apart is its unique combination of an azepane ring and a sulfonyl group, which may confer distinct pharmacokinetic properties and a different spectrum of activity compared to other fluoroquinolones.

Properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-16-8-7-9-17(12-16)30(28,29)22-15-25(2)20-14-21(19(24)13-18(20)23(22)27)26-10-5-3-4-6-11-26/h7-9,12-15H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPZKVDAFKABLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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